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Compound of Interest

Compound Name: 3-Nitrobenzophenone

Cat. No.: B1329437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-
nitrobenzophenone from benzophenone via electrophilic aromatic substitution. The document
details the underlying chemical principles, experimental protocols, and quantitative data to
facilitate the successful and efficient production of this valuable chemical intermediate.

Introduction

Benzophenone, a diaryl ketone, serves as a versatile starting material in organic synthesis. Its
nitration is a classic example of an electrophilic aromatic substitution reaction, where the
introduction of a nitro group (-NO2z) onto one of its phenyl rings yields nitrobenzophenone
isomers. The carbonyl group of benzophenone acts as a deactivating and meta-directing
group, leading to the preferential formation of the 3-nitro isomer. 3-Nitrobenzophenone is a
key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide
focuses on the practical aspects of its synthesis, providing detailed methodologies and data for
laboratory and process development applications.

Reaction Mechanism and Regioselectivity

The synthesis of 3-nitrobenzophenone from benzophenone proceeds through an electrophilic
aromatic substitution (EAS) mechanism. The key steps are:
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o Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid
to form the highly electrophilic nitronium ion (NO2z%). Sulfuric acid acts as a catalyst by
protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

o Electrophilic Attack: The electron-rich 1t system of the benzophenone aromatic ring attacks
the nitronium ion. The carbonyl group (-C=0) in benzophenone is an electron-withdrawing
group, which deactivates the aromatic rings towards electrophilic attack and directs the
incoming electrophile to the meta-position. This is because the resonance structures of the
carbocation intermediate show that the positive charge is destabilized at the ortho and para
positions, making the meta-position the most favorable site for attack.

o Rearomatization: A weak base, typically the bisulfate ion (HSOa4~) or water, removes a proton
from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and
yielding 3-nitrobenzophenone.

Due to the meta-directing effect of the carbonyl group, the mononitration of benzophenone
primarily yields 3-nitrobenzophenone. However, small amounts of ortho- and para-isomers
may also be formed as byproducts.

Experimental Protocols

The following protocols are compiled from established methodologies for the nitration of
aromatic compounds and are specifically adapted for the synthesis of 3-nitrobenzophenone.

Materials and Reagents
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Reagent/Material Grade Supplier

Benzophenone Reagent Grade Standard Chemical Supplier
Concentrated Nitric Acid (70%) ACS Grade Standard Chemical Supplier
Concentrated Sulfuric Acid

(98%) ACS Grade Standard Chemical Supplier
Dichloromethane ACS Grade Standard Chemical Supplier
Sodium Bicarbonate Reagent Grade Standard Chemical Supplier
Anhydrous Sodium Sulfate Reagent Grade Standard Chemical Supplier
Ethanol Reagent Grade Standard Chemical Supplier

Deionized Water - -

Ice - -

Synthesis Procedure

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a thermometer, place 18.2 g (0.1 mol) of benzophenone.

Dissolution: Add 50 mL of concentrated sulfuric acid to the flask and stir the mixture until the
benzophenone is completely dissolved. Cool the mixture to 0-5 °C in an ice-water bath.

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture
by slowly adding 8.0 mL (0.18 mol) of concentrated nitric acid to 12.0 mL of concentrated
sulfuric acid, while cooling the beaker in an ice bath.

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred
benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature
between 0-10 °C throughout the addition.

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at O-
10 °C for an additional 1 hour.
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Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with
vigorous stirring. A pale yellow solid will precipitate.

Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid
by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the
washings are neutral to litmus paper.

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a
vacuum oven at a low temperature (e.g., 40-50 °C).

Purification

The crude 3-nitrobenzophenone can be purified by recrystallization.
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can
be added, and the mixture heated briefly before hot filtration to remove the charcoal.

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in
an ice bath to complete the crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small
amount of cold ethanol, and dry them thoroughly.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 3-
nitrobenzophenone.
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Parameter Value

Molar Mass of Benzophenone 182.22 g/mol
Molar Mass of 3-Nitrobenzophenone 227.21 g/mol
Typical Yield of Crude Product 85-95%
Typical Yield of Purified Product 70-85%
Melting Point of 3-Nitrobenzophenone 94-96 °C

Characterization Data

The synthesized 3-nitrobenzophenone can be characterized using various spectroscopic

techniques.

Technique

Expected Data

1H NMR (CDCls, 400 MHz)

o (ppm): 7.55-7.65 (m, 2H, Ar-H), 7.68-7.78 (m,
1H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.15 (d, 1H,
Ar-H), 8.45 (d, 1H, Ar-H), 8.60 (s, 1H, Ar-H).

13C NMR (CDCls, 100 MHz)

5 (ppm): 124.5, 127.8, 128.9, 130.2, 131.5,
133.8, 134.5, 137.2, 148.3, 194.5 (C=0).

IR (KBr)

v (cm~1): 3100 (Ar C-H), 1670 (C=0), 1530
(asymmetric NO:z stretch), 1350 (symmetric NO2
stretch).

Mass Spectrometry (EI)

miz (%): 227 (M+, 100), 151, 105, 77.

Visualizations
Reaction Pathway

Caption: Electrophilic nitration of benzophenone to 3-nitrobenzophenone.

Experimental Workflow
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Caption: Workflow for the synthesis and purification of 3-nitrobenzophenone.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1329437?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Safety Considerations

o Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.
Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal
protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

e The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway
reactions and the formation of dinitrated byproducts.

e When quenching the reaction mixture, add it slowly to ice to dissipate the heat generated
from the dilution of the strong acids. Never add water to the concentrated acid mixture.

Conclusion

The synthesis of 3-nitrobenzophenone from benzophenone is a robust and well-established
procedure in organic chemistry. By following the detailed protocols outlined in this guide,
researchers and chemists can reliably produce this important intermediate with good yield and
purity. Careful control of reaction conditions, particularly temperature, is paramount for
achieving the desired regioselectivity and minimizing the formation of byproducts. The
characterization data provided serves as a benchmark for verifying the identity and purity of the
final product.

 To cite this document: BenchChem. [Synthesis of 3-Nitrobenzophenone from
Benzophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1329437#3-nitrobenzophenone-synthesis-from-
benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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